(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2-methylbenzylidene)benzofuran-3(2H)-one (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2-methylbenzylidene)benzofuran-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 896819-65-1
VCID: VC7208894
InChI: InChI=1S/C19H19NO3/c1-12-6-4-5-7-13(12)10-17-18(22)14-8-9-16(21)15(11-20(2)3)19(14)23-17/h4-10,21H,11H2,1-3H3/b17-10-
SMILES: CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN(C)C
Molecular Formula: C19H19NO3
Molecular Weight: 309.365

(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2-methylbenzylidene)benzofuran-3(2H)-one

CAS No.: 896819-65-1

Cat. No.: VC7208894

Molecular Formula: C19H19NO3

Molecular Weight: 309.365

* For research use only. Not for human or veterinary use.

(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2-methylbenzylidene)benzofuran-3(2H)-one - 896819-65-1

Specification

CAS No. 896819-65-1
Molecular Formula C19H19NO3
Molecular Weight 309.365
IUPAC Name (2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(2-methylphenyl)methylidene]-1-benzofuran-3-one
Standard InChI InChI=1S/C19H19NO3/c1-12-6-4-5-7-13(12)10-17-18(22)14-8-9-16(21)15(11-20(2)3)19(14)23-17/h4-10,21H,11H2,1-3H3/b17-10-
Standard InChI Key PCQSBAQWHVMLIY-YVLHZVERSA-N
SMILES CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN(C)C

Introduction

(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2-methylbenzylidene)benzofuran-3(2H)-one is a synthetic compound belonging to the benzofuran class of molecules. Benzofurans are heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed exploration of the compound's structure, synthesis, biological activities, and potential applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common route includes:

  • Formation of the Benzofuran Core: Starting from o-hydroxyacetophenone derivatives reacting with chloroacetone under basic conditions.

  • Functionalization: Introduction of the dimethylaminomethyl group through alkylation using formaldehyde and dimethylamine.

  • Addition of Benzylidene Moiety: Condensation with 2-methylbenzaldehyde under acidic or basic catalysis to achieve the (Z)-configuration.

Reaction Scheme Overview:
o-Hydroxyacetophenone+ChloroacetoneBenzofuran Derivative\text{o-Hydroxyacetophenone} + \text{Chloroacetone} \rightarrow \text{Benzofuran Derivative}
Benzofuran Derivative+Dimethylamine+FormaldehydeDimethylaminomethyl Substituted Benzofuran\text{Benzofuran Derivative} + \text{Dimethylamine} + \text{Formaldehyde} \rightarrow \text{Dimethylaminomethyl Substituted Benzofuran}
Final Compound Formation via Aldol Condensation\text{Final Compound Formation via Aldol Condensation}

Biological Activities

Benzofuran derivatives are widely studied for their biological activities, and this compound is no exception.

4.1 Antimicrobial Activity
Studies on related benzofurans suggest significant antimicrobial properties against Gram-positive bacteria and fungi. For example:

  • MIC values for similar compounds range from 16 to 200 µg/mL against pathogens like Staphylococcus aureus and Candida albicans .

4.2 Anticancer Activity
Benzofurans with amino substitutions often exhibit cytotoxicity against cancer cell lines such as K562 (leukemia) and HeLa (cervical carcinoma). The presence of a hydroxyl group enhances hydrogen bonding interactions with biological targets, improving efficacy .

4.3 Anti-inflammatory Potential
The hydroxyl and amino groups in the structure are hypothesized to inhibit pro-inflammatory mediators like IL-6, based on structure-activity relationship (SAR) studies of similar compounds .

Potential Applications

The compound's diverse functional groups make it a candidate for various applications:

  • Pharmaceuticals: Development of antimicrobial or anticancer drugs.

  • Agriculture: Potential use as an antifungal agent for crop protection.

  • Chemical Probes: Studying enzyme interactions due to its complex structure.

Challenges and Future Directions

While promising, challenges include:

  • Limited solubility in aqueous media, requiring formulation optimization.

  • Potential cytotoxicity toward non-target cells, necessitating further selectivity studies.

Future research should focus on:

  • Enhancing bioavailability through prodrug approaches.

  • Conducting in vivo studies to validate therapeutic potential.

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